2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid
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Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid is a useful research compound. Its molecular formula is C30H37NO4 and its molecular weight is 475.629. The purity is usually 95%.
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Biological Activity
The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N2O4 with a molecular weight of approximately 368.43 g/mol. The structure features a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of compounds. The presence of the methoxycarbonyl and amino groups further contributes to its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The fluorenyl moiety may enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis.
- Enzyme Inhibition : Research indicates that derivatives containing carbonyl and amino functionalities can act as inhibitors of specific enzymes involved in metabolic pathways. For example, compounds similar to this one have shown inhibition against enoyl-acyl carrier protein reductase (InhA), a target in the treatment of tuberculosis .
- Anti-inflammatory Effects : Some studies have reported that related compounds possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory pathways.
Case Study 1: Inhibition of Mycobacterium tuberculosis
A study focused on the synthesis and evaluation of fluorenyl derivatives demonstrated that certain compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis. The mechanism was linked to their ability to interfere with fatty acid biosynthesis pathways, particularly through inhibition of InhA .
Case Study 2: Antibacterial Activity
In vitro assays have shown that similar fluorenyl-containing compounds possess broad-spectrum antibacterial activity. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing a notable reduction in bacterial growth at low micromolar concentrations .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pent-4-enyldec-9-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-3-5-7-8-9-15-21-30(28(32)33,20-14-6-4-2)31-29(34)35-22-27-25-18-12-10-16-23(25)24-17-11-13-19-26(24)27/h3-4,10-13,16-19,27H,1-2,5-9,14-15,20-22H2,(H,31,34)(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXPIEWIUCWNTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743462 |
Source
|
Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)dec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211504-14-1 |
Source
|
Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(pent-4-en-1-yl)dec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.